N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 6, respectively. The methylene bridge (-CH2-) links the triazine ring to an acetamide moiety bearing a 1H-pyrrole substituent. The compound’s molecular formula is C17H28N6O, with a molecular weight of 332.4 g/mol . Its structural features align with triazine derivatives studied for sodium channel modulation (e.g., pain management) and pesticidal applications .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-21(2)15-18-13(19-16(20-15)23-9-5-6-10-23)11-17-14(24)12-22-7-3-4-8-22/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICEFNUBFUYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically begins with the preparation of the triazine ring, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the formation of the acetamide linkage with the pyrrole ring. Standard reagents for these reactions include triethylamine as a base and dimethylformamide as a solvent, under moderate temperature and inert atmosphere conditions.
Industrial Production Methods: Industrial production scales up these reactions using continuous flow systems to maintain reaction conditions and enhance yield and purity. The use of automated synthesisers helps in efficiently combining reagents, catalysts, and solvents in precise amounts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide can undergo redox reactions with suitable oxidizing or reducing agents.
Substitution: The triazine ring is prone to nucleophilic substitution reactions, often facilitated by the electron-donating dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent markers and probes.
Medicine: Investigated for its potential as a pharmacologically active agent.
Industry: Applied in the manufacture of high-performance polymers and dyes.
Mechanism of Action
The compound's biological activity is thought to involve interaction with nucleic acids and proteins, facilitated by its triazine and pyrrole moieties. These interactions may disrupt normal cellular processes or modify the behavior of specific biomolecules, making it useful in drug design and molecular biology.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Cyclopentyl Acetamide : Replacing the pyrrole group with a cyclopentyl moiety retains the molecular weight but alters hydrophobicity, which may affect membrane permeability .
- Compound H : Substitution with a benzyloxy-piperidinyl group (vs. pyrrolidinyl) highlights the triazine scaffold’s versatility in accommodating diverse pharmacophores for sodium channel inhibition .
Functional Analogues in Pharmacology
Triazine derivatives with acetamide side chains are frequently explored for sodium channel modulation. For example:
- Compound F (N-(3-((4-(6-(Trifluoromethoxy)-3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Exhibits activity in pain models via tetrodotoxin-sensitive sodium channel inhibition .
- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A pesticidal triazine derivative emphasizing the scaffold’s agricultural relevance .
Activity Trends :
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidinyl groups (5-membered ring) may confer conformational rigidity compared to piperidinyl (6-membered), impacting target engagement .
- Pyrrole vs. Aryl Acetamides : The pyrrole’s electron-rich π-system could enhance interactions with aromatic residues in biological targets compared to phenyl or cyclopentyl groups .
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent findings regarding its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure
The compound features a complex structure characterized by:
- A triazine ring with a dimethylamino substitution.
- A pyrrolidinyl group contributing to its pharmacological properties.
- An acetamide moiety that may enhance solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For instance:
-
In Vitro Studies : Compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:
- A series of pyrrolidinone derivatives demonstrated strong inhibition of cell viability in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines at concentrations as low as 1 μM .
- The most effective compounds were identified as those incorporating specific substituents that enhance their interaction with cellular targets .
-
Mechanism of Action : The proposed mechanisms include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Compounds structurally related to this compound have also been investigated for their antimicrobial properties:
- Activity Against Pathogens : Research indicates notable activity against Gram-positive bacteria and drug-resistant fungal strains .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications to the pyrrolidine and triazine components can significantly influence antimicrobial potency.
Data Tables
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 5k | MDA-MB-231 | 1.0 | Apoptosis induction |
| Compound 3d | Panc-1 | 2.0 | Signaling pathway inhibition |
| Triazine Derivative | Staphylococcus aureus | 0.5 | Cell wall synthesis inhibition |
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Study on MDA-MB-231 Cells : A study demonstrated that compound 5k not only inhibited colony formation but also induced significant morphological changes indicative of apoptosis at concentrations above 1 μM .
- Panc-1 Spheroids : In another investigation, compound 3d was shown to reduce viability in Panc-1 spheroids significantly, highlighting its potential for targeting solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
